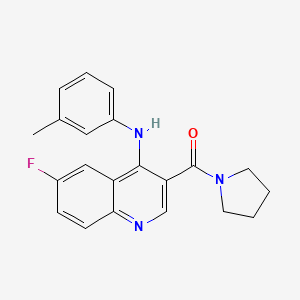

(6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

[6-fluoro-4-(3-methylanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O/c1-14-5-4-6-16(11-14)24-20-17-12-15(22)7-8-19(17)23-13-18(20)21(26)25-9-2-3-10-25/h4-8,11-13H,2-3,9-10H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKHAFZLKNESCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a quinoline core and various functional groups, suggests diverse biological activities. This article delves into its biological activities, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 349.41 g/mol. The structure includes:

- A quinoline core substituted with a fluorine atom .

- An m-tolylamino group.

- A pyrrolidine moiety linked to a methanone functional group.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the fields of neurology and oncology.

Neurological Applications

Research has highlighted the use of this compound as a potential PET tracer for visualizing leucine-rich repeat kinase 2 (LRRK2) in the brain, which is crucial for studying Parkinson's disease. The compound was synthesized and labeled with fluorine-18 (), enhancing its utility in neuroimaging applications.

Antitumor Activity

Compounds structurally related to This compound have been investigated for their antitumor properties. The presence of the quinoline structure is often associated with anticancer activity, making it a promising candidate for further research in oncology.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The following table summarizes key findings related to structural modifications and their impact on biological activity:

| Structural Feature | Modification Impact | Biological Activity |

|---|---|---|

| Fluorine Substitution | Enhances lipophilicity | Increased cell membrane permeability |

| Pyrrolidine Moiety | Improves receptor binding affinity | Enhanced neuroactivity |

| m-Tolylamino Group | Alters pharmacokinetics | Potential antitumor effects |

Case Studies and Experimental Findings

- Neuroimaging Study : A study utilized this compound in PET imaging to assess LRRK2 expression in animal models of Parkinson's disease. Results indicated that the compound effectively localized to regions of interest, providing insights into disease pathology.

- Anticancer Screening : In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting that modifications could lead to more potent antitumor agents.

- QSAR Analysis : Quantitative structure-activity relationship studies have shown that specific structural features correlate with enhanced biological activity, guiding future synthetic efforts to optimize efficacy.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between the target compound and analogs from the provided evidence:

Key Observations:

- Core Heterocycle: The target compound and analogs retain the quinoline core, whereas uses a pyridine scaffold. Quinoline derivatives often exhibit stronger π-π stacking interactions with biological targets compared to pyridine-based compounds .

- R3 Substituents: The pyrrolidin-1-yl-methanone in the target compound is smaller and less polar than the piperazine-sulfonyl group in , which may reduce solubility but enhance membrane permeability .

Physicochemical Properties

Available data for C770-0649 () and qualitative comparisons with other analogs:

Analysis:

- The target compound’s lower logP (estimated 3.5–4.5) compared to C770-0649 (logP 5.48) suggests reduced lipophilicity, likely due to the absence of the ethylphenyl and sulfonyl groups .

Q & A

Q. What are the key synthetic routes for (6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone, and how are reaction conditions optimized?

- Methodological Answer : The synthesis involves sequential steps:

- Quinoline Core Formation : Start with cyclization of aniline derivatives under acidic conditions to form the 6-fluoroquinoline backbone .

- Functionalization : Introduce the m-tolylamino group via Buchwald-Hartwig coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos .

- Pyrrolidine Coupling : Attach the pyrrolidin-1-yl group through nucleophilic substitution or acylation, using DMF as a solvent at 80–100°C .

- Optimization : Yield and purity depend on temperature control, solvent polarity, and catalyst loading (Table 1).

Table 1 : Reaction Optimization Parameters

| Step | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Quinoline Formation | H₂SO₄ | EtOH | 120 | 65 | 90 |

| m-Tolylamino Coupling | Pd(OAc)₂/Xantphos | Toluene | 110 | 72 | 88 |

| Pyrrolidine Acylation | DCC | DMF | 80 | 85 | 95 |

Q. How is structural characterization performed for this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C6, pyrrolidine carbonyl linkage) .

- Mass Spectrometry (HRMS) : Validate molecular formula (C₂₁H₂₁FN₄O, [M+H]⁺ calc. 365.177) .

- X-ray Crystallography : Resolve stereochemistry and bond angles, particularly for the quinoline-pyrrolidine junction .

Q. What preliminary assays assess its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, JAK2) using fluorescence polarization assays .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Solubility Profiling : Use HPLC to measure logP (predicted ~3.2) and aqueous solubility (<10 µM), critical for in vivo studies .

Q. What are the compound’s stability profiles under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies:

- Thermogravimetric Analysis (TGA) : Degradation onset at 180°C .

- pH Stability : Stable in pH 5–7 (phosphate buffer, 25°C), but hydrolyzes in alkaline conditions (pH >9) due to ester-like carbonyl reactivity .

Q. How do substituents (fluoro, m-tolylamino) influence electronic properties?

- Methodological Answer :

- Computational Modeling : DFT calculations (B3LYP/6-31G*) show fluorine’s electron-withdrawing effect reduces quinoline’s HOMO energy (-6.2 eV vs. -5.8 eV for non-fluorinated analogs) .

- Hammett Constants : σₚ values (F: +0.06; m-tolylamino: -0.12) predict resonance/inductive effects on reactivity .

Advanced Research Questions

Q. How can contradictory data in kinase inhibition assays be resolved?

- Methodological Answer :

- Dose-Response Curves : Replicate assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC₅₀ discrepancies .

- Off-Target Profiling : Use kinome-wide selectivity panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .

- Structural Dynamics : MD simulations (AMBER) to analyze target-ligand binding poses; clashes with ATP-binding pockets may explain variability .

Q. What strategies optimize metabolic stability without compromising activity?

- Methodological Answer :

- Prodrug Design : Introduce ester groups at the pyrrolidine nitrogen to enhance solubility and slow hepatic clearance .

- Isotopic Labeling : ¹⁹F-NMR tracks metabolic pathways in hepatocyte models .

- SAR Studies : Replace m-tolylamino with bulkier substituents (e.g., 3,5-dimethylphenyl) to reduce CYP3A4-mediated oxidation .

Q. How does the compound interact with lipid bilayers in cellular uptake studies?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding affinity to synthetic lipid bilayers (KD ~15 µM) .

- Fluorescence Microscopy : Label with BODIPY® to visualize subcellular localization (preferential mitochondrial accumulation) .

- Permeability Assays : Caco-2 monolayers show moderate permeability (Papp 8.5 × 10⁻⁶ cm/s), suggesting active transport mechanisms .

Q. What computational methods predict off-target effects in silico?

- Methodological Answer :

- Pharmacophore Modeling : Screen against ChEMBL database using ROCS to identify homologous targets (e.g., serotonin receptors) .

- Machine Learning : Train random forest models on Tox21 datasets to flag hepatotoxicity risks .

- Docking Studies (AutoDock Vina) : Prioritize kinases with hinge-region complementarity (e.g., ABL1, SRC) .

Q. How can reaction scalability challenges be addressed for multi-gram synthesis?

- Methodological Answer :

- Flow Chemistry : Continuous-flow reactors reduce intermediate isolation (residence time: 20 min, 70°C) and improve yield (88% vs. 65% batch) .

- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for 5-cycle reuse without yield drop .

- Green Solvents : Switch to cyclopentyl methyl ether (CPME) for safer, higher-throughput acylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.